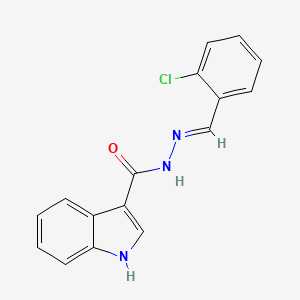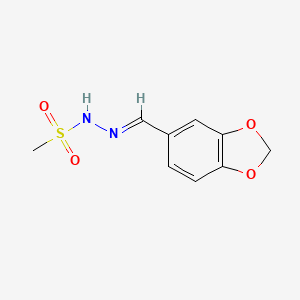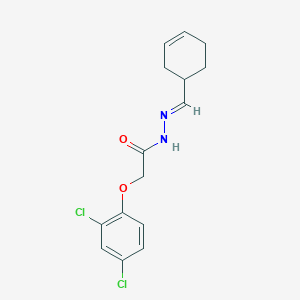
N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide
Vue d'ensemble
Description
N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide, also known as CHX-1, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects specific biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide involves the inhibition of specific enzymes and signaling pathways. In cancer cells, N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been found to inhibit the activity of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), which are involved in tumor growth and angiogenesis. In neurodegenerative disorders, N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to reduce oxidative stress and inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In infectious diseases, N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting the activity of specific enzymes.
Biochemical and Physiological Effects:
N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been found to have various biochemical and physiological effects, depending on the specific research application. In cancer cells, N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to induce apoptosis and inhibit angiogenesis, resulting in the inhibition of tumor growth. In neurodegenerative disorders, N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been found to reduce oxidative stress and inflammation, resulting in neuroprotection. In infectious diseases, N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have antimicrobial activity against various bacteria and fungi, resulting in the inhibition of growth and replication.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide in lab experiments include its potential for use in various scientific research areas, its ability to inhibit specific enzymes and signaling pathways, and its potential for use as a therapeutic agent. The limitations of using N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are several potential future directions for the use of N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide in scientific research. These include further exploring its potential use as a therapeutic agent in cancer, neurodegenerative disorders, and infectious diseases, as well as investigating its potential for use in other research areas, such as cardiovascular disease and inflammation. Additionally, further research is needed to determine the safety and efficacy of N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide in humans, as well as to develop novel methods of synthesis and delivery.
Applications De Recherche Scientifique
N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been found to have potential applications in various scientific research areas, including cancer research, neurodegenerative disorders, and infectious diseases. In cancer research, N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N'-(3-cyclohexen-1-ylmethylene)-2-(2,4-dichlorophenoxy)acetohydrazide has been shown to have antimicrobial activity against various bacteria and fungi.
Propriétés
IUPAC Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c16-12-6-7-14(13(17)8-12)21-10-15(20)19-18-9-11-4-2-1-3-5-11/h1-2,6-9,11H,3-5,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXDFDPTTWKSHT-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49723902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3855485.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)isonicotinamide](/img/structure/B3855486.png)

![N-{2-[2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazino]-2-oxoethyl}-3-phenylacrylamide](/img/structure/B3855502.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B3855503.png)
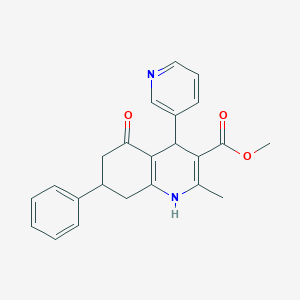

![4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3855517.png)
![1-benzyl-N-[4-(methylthio)phenyl]-4-piperidinamine](/img/structure/B3855521.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3855531.png)
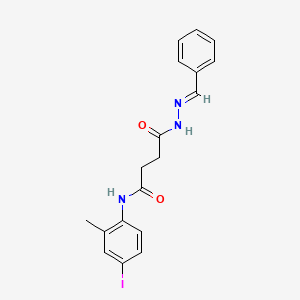
![{2-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3855557.png)
